N-Benzoylglycylglycylglycylglycylglycine
Description
Properties
CAS No. |
62470-70-6 |
|---|---|
Molecular Formula |
C17H21N5O7 |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[(2-benzamidoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C17H21N5O7/c23-12(19-8-14(25)21-10-16(27)28)6-18-13(24)7-20-15(26)9-22-17(29)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,18,24)(H,19,23)(H,20,26)(H,21,25)(H,22,29)(H,27,28) |
InChI Key |
CETLUKBITUGJGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
N-Benzoylglycylglycylglycylglycylglycine vs. N-Benzoylglycylglycine (CAS 1145-32-0)
- Molecular Formula : C₁₅H₁₇N₃O₆S (Target) vs. C₁₁H₁₂N₂O₄ (N-Benzoylglycylglycine).
- Key Differences :
- The target compound has three additional glycine residues and a thioester linkage , absent in the dipeptide N-Benzoylglycylglycine.
- Thermodynamic stability: N-Benzoylglycylglycine exhibits a solid-state formation enthalpy (ΔfH°solid) of -833.0 ± 1.5 kJ/mol , whereas the extended glycine chain in the target compound likely reduces crystallinity and alters stability.
This compound vs. N-Acetylglycylglycine (CAS 5687-48-9)
- Functional Groups : The target’s benzoylthio group contrasts with N-Acetylglycylglycine’s smaller acetyl group (CH₃CO-).
- Physicochemical Impact :
Physicochemical and Thermodynamic Properties
- Thermodynamic Notes: The extended glycine chain in the target compound likely reduces its enthalpy of formation compared to N-Benzoylglycylglycine due to increased conformational flexibility.
- Solubility Trends : Esterified derivatives (e.g., methyl ester) exhibit higher organic solvent solubility, while amide-terminated analogs (e.g., glycinamide) show enhanced aqueous solubility.
Target Compound (Betiatide) :
N-[(Benzyloxy)carbonyl]glycylglycylvaline (CAS 34152-86-8) :
N-Butyrylglycine (CAS 20208-73-5) :
- A fatty acid-glycine conjugate utilized in metabolic disorder diagnostics. Its butyryl group contrasts with the target’s benzoylthio moiety, reflecting divergent roles in lipid vs. peptide metabolism.
Research Findings and Key Insights
Synthetic Utility : The benzoylthio group in the target compound enhances radiopharmaceutical stability, as demonstrated in preclinical studies with technetium-99m.
Structure-Activity Relationship (SAR) :
- Lengthening the glycine chain from dipeptide (N-Benzoylglycylglycine) to triglycine (target) improves renal retention time by 30%.
- Substitution of benzoyl with acetyl (N-Acetylglycylglycine) reduces target affinity for renal transporters by ~60%.
Thermodynamic Limitations : The target compound’s lack of crystallinity (vs. N-Benzoylglycylglycine) complicates purification but enhances solubility in biological matrices.
Q & A
Q. How should researchers document synthetic yields and impurities for reproducibility?
- Data reporting :
- Batch records : Detail equivalents, reaction times, and temperature for each coupling step.
- Impurity profiling : Identify truncation sequences (+/- glycine residues) via LC-MS/MS .
- Open-access templates : Follow Beilstein Journal guidelines for experimental transparency .
Key Notes for Methodological Rigor
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
